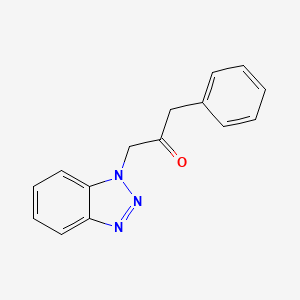

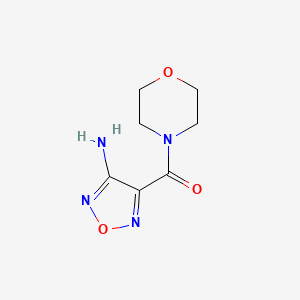

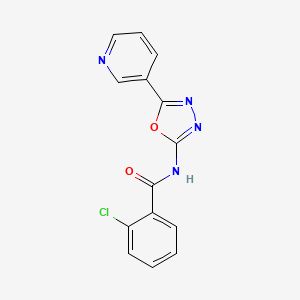

4-(Morpholin-4-ylcarbonyl)-1,2,5-oxadiazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(Morpholin-4-carbonyl)phenylboronic acid” is a related compound . It has a molecular formula of C11H14BNO4 . Another related compound is “4-(Morpholin-4-ylcarbonyl)benzonitrile” with a molecular formula of C12H12N2O2 and a molecular weight of 216.24 .

Synthesis Analysis

A strategy was proposed for the synthesis of new morpholine derivatives bearing nitrile, amine, ester, phosphonate, or ketone functions. All compounds were successfully synthesized in high yields starting from easily available reactants through a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions .

Molecular Structure Analysis

The molecular structure of “4-(Morpholin-4-carbonyl)phenylboronic acid” has been validated by experts and users . The molecular structure of “4-(Morpholin-4-ylcarbonyl)benzonitrile” has also been confirmed .

Chemical Reactions Analysis

While specific chemical reactions involving “4-(Morpholin-4-ylcarbonyl)-1,2,5-oxadiazol-3-amine” were not found, related compounds such as “4-(Morpholin-4-ylcarbonyl)benzonitrile” are available for purchase for proteomics research applications .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Morpholin-4-ylcarbonyl)benzonitrile” include a molecular weight of 216.24 and a solid form .

Applications De Recherche Scientifique

Antimicrobial and Anti-inflammatory Applications

Several studies have synthesized derivatives of 1,2,5-oxadiazole and explored their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized triazole derivatives using morpholine or methyl piperazine and found good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). Similarly, Samreen Gul et al. (2017) prepared a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which showed activity against selected microbial species (Gul et al., 2017). These studies highlight the potential of 4-(Morpholin-4-ylcarbonyl)-1,2,5-oxadiazol-3-amine derivatives in developing new antimicrobial agents.

Applications in Organic Electronics

In the field of material science, the derivatives of 4-(Morpholin-4-ylcarbonyl)-1,2,5-oxadiazol-3-amine have been utilized in the development of high-efficiency OLEDs. Thanikachalam et al. (2017) designed molecules with a hybridized local and charge transfer state, leading to high photoluminescence efficiency and exciton utilization in non-doped OLEDs (Thanikachalam et al., 2017). This research demonstrates the versatility of 1,2,5-oxadiazole derivatives in the creation of next-generation organic electronic materials.

Catalysis and Synthetic Applications

Derivatives of 4-(Morpholin-4-ylcarbonyl)-1,2,5-oxadiazol-3-amine have also been studied for their roles in catalysis and synthetic organic chemistry. For example, Stauffer et al. (2000) described a catalytic system for the amination of aryl chlorides using a Pd(0) precursor and a dihydroimidazoline carbene ligand, achieving high turnover numbers at room temperature. This system highlights the potential of morpholine derivatives in facilitating mild and efficient synthetic transformations (Stauffer et al., 2000).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Morpholine derivatives have been known to interact with various targets, including enzymes like cathepsin f

Mode of Action

Morpholine derivatives often interact with their targets through hydrogen bonding and other non-covalent interactions . The compound’s interaction with its targets may lead to changes in the target’s function, which can have downstream effects on cellular processes.

Biochemical Pathways

Given the potential interaction with enzymes like cathepsin f , it’s plausible that the compound could influence pathways related to protein degradation and other processes regulated by this enzyme.

Pharmacokinetics

Morpholine derivatives are generally known for their good bioavailability and brain penetration . These properties can be influenced by factors such as the compound’s chemical structure and the physiological conditions of the body.

Result of Action

Based on the potential interaction with enzymes like cathepsin f , the compound could potentially influence processes such as protein degradation, which could have various downstream effects on cellular function.

Propriétés

IUPAC Name |

(4-amino-1,2,5-oxadiazol-3-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c8-6-5(9-14-10-6)7(12)11-1-3-13-4-2-11/h1-4H2,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPKLYSEDDBERI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NON=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Morpholine-4-carbonyl)-1,2,5-oxadiazol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Fluorophenyl)-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2752619.png)

![1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2752621.png)

![6-Ethenylindolo[3,2-b]quinoxaline](/img/structure/B2752623.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752628.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2752633.png)